2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol
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Overview
Description
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol typically involves the reaction of chloral (trichloroacetaldehyde) with a suitable thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as distillation and recrystallization, to remove impurities and obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol involves its interaction with molecular targets through its reactive chlorine and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A fluorinated analog with similar chlorine content but different reactivity due to the presence of fluorine atoms.
2,2,2-Trichloro-1-ethoxyethanol: A structurally related compound with an ethoxy group instead of a sulfanyl group.
2,2,2-Trichloro-1-phenylethanone: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is unique due to its combination of multiple chlorine atoms and a sulfanyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
CAS No. |
18271-97-1 |
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Molecular Formula |
C4H4Cl6O2S |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol |
InChI |
InChI=1S/C4H4Cl6O2S/c5-3(6,7)1(11)13-2(12)4(8,9)10/h1-2,11-12H |
InChI Key |
HHMPFUOZAZUWSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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